Ginkgetin

Übersicht

Beschreibung

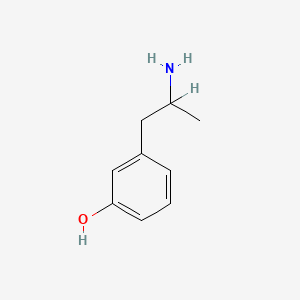

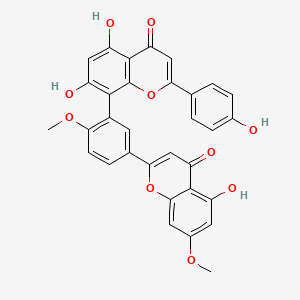

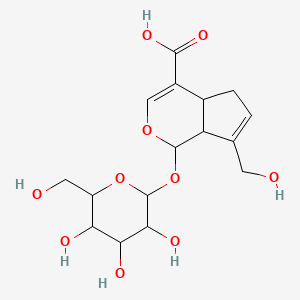

Ginkgetin is a biflavonoid compound first isolated from the leaves of Ginkgo biloba L. It is a derivative of amentoflavone, characterized by two methoxy groups (7,4′-dimethylamentoflavone) . This compound has been identified in over 20 different plant species, many of which are used in traditional medicine . This compound has garnered significant scientific interest due to its potential anticancer, neuroprotective, anti-inflammatory, antiviral, antibacterial, antifungal, and antiparasitic properties .

Wissenschaftliche Forschungsanwendungen

Ginkgetin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Biflavonoidsynthese und -reaktionen verwendet.

Medizin: Untersucht auf sein Potenzial als Antikrebsmittel, Neuroprotektivum und entzündungshemmendes Mittel.

Industrie: Verwendet bei der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Antitumoraktivität: Hemmt die Zellproliferation und induziert Apoptose in Krebszellen durch Modulation von Signalwegen wie PI3K/Akt und MAPK.

Neuroprotektive Aktivität: Schützt Neuronen vor oxidativem Stress und Apoptose durch Regulierung der Eisenhomöostase und Reduktion des intrazellulären labilen Eisenpools.

Entzündungshemmende Aktivität: Unterdrückt die Expression proinflammatorischer Gene und hemmt die Produktion von Entzündungsmediatoren.

Wirkmechanismus

Target of Action

Ginkgetin, a biflavonoid isolated from the leaves of Ginkgo biloba, has been reported to target several key proteins in the body. One of the primary targets of this compound is the heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in cancer cells . This compound has also been shown to interact with Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB), both of which play crucial roles in inflammation and immune response .

Mode of Action

This compound interacts with its targets in a way that modulates their activity, leading to various physiological changes. For instance, this compound has been reported to inhibit the activity of Hsp90, thereby disrupting the survival and proliferation of cancer cells . In the context of inflammation, this compound blocks the TLR4/NF-κB signaling pathway, which results in the down-regulation of pro-inflammatory cytokines .

Biochemical Pathways

This compound affects several biochemical pathways. By inhibiting Hsp90, this compound disrupts multiple signaling pathways that are crucial for cancer cell survival and proliferation . In addition, by blocking the TLR4/NF-κB pathway, this compound suppresses the production of pro-inflammatory cytokines, thereby mitigating inflammation . This compound also has been reported to inhibit the Akt/GSK-3β/Snail and Wnt/β-catenin cascades .

Pharmacokinetics

It is known that this compound is a natural compound that can be obtained from various plant species, most notably ginkgo biloba . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The interaction of this compound with its targets and its impact on various biochemical pathways lead to a range of molecular and cellular effects. For instance, the inhibition of Hsp90 by this compound can lead to the death of cancer cells . Similarly, the suppression of the TLR4/NF-κB pathway by this compound can result in reduced inflammation . This compound has also been shown to have neuroprotective effects .

Biochemische Analyse

Biochemical Properties

Ginkgetin is a natural derivative of amentoflavone, a dimer of two apigenins with six hydroxyl groups that can be easily replaced by methoxyl groups . It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, anti-adipogenic, and neuroprotective activities . This compound combats cancer progression by arresting cell cycle, inducing apoptosis, stimulating autophagy, and targeting many deregulated signaling pathways such as JAK/STAT and MAPKs .

Cellular Effects

This compound has been shown to have beneficial effects on various types of cells and cellular processes. It has been found to inhibit reactive oxygen species, β-secretase, Aβ fibril formation, ameliorate inflammation, and exhibit antimicrobial activity . It also has positive effects on the relief of Parkinson’s disease symptoms in animal studies .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been identified for its binding to vascular endothelial growth factor (VEGF), altering the physiological roles of VEGF-mediated angiogenesis . It can also promote M2 polarization of microglia through the PPARγ signaling pathway, thereby inhibiting neuroinflammation and promoting recovery of neurological functions in ischemic stroke .

Temporal Effects in Laboratory Settings

This compound has shown to reduce apoptosis and improve cell survival in H2O2- and CoCl2-treated H9C2 cardiomyocytes, a model of ischemic reperfusion injury . The effects of this compound on IL-1β, IL-6, IL-8, and IL-10 protein expression were evaluated in cerebral ischemic hemispheres by immunohistochemical staining, Western blot, and enzyme-like immunosorbent assay (ELISA) .

Dosage Effects in Animal Models

Topical application of this compound (20–80 μg/treatment) to the ear of mice inhibited ear edema, prostaglandin E2 production, and reduced epidermal hyperplasia . In a rat model of cerebral ischemia/reperfusion injury, treatment with this compound significantly restored neurological deficit scores .

Metabolic Pathways

It is known that this compound is a derivative of amentoflavone, a dimer of two apigenins with six hydroxyl groups .

Transport and Distribution

It is known that the presence of this compound in ginkgo leaves depends on the stage of leaf development .

Subcellular Localization

It is known that this compound can promote M2 polarization of microglia through the PPARγ signaling pathway .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ginkgetin kann durch Dimerisierung von Flavonoiden synthetisiert werden. Der Prozess beinhaltet die Bildung von Biflavonoiden, die Dimere von Flavon-Flavon-, Flavon-Flavanon- oder Flavanon-Flavanon-Untereinheiten sind . Der Syntheseweg umfasst typischerweise Glykosylierung, Prenylierung, Acetylierung, Methylierung und Polymerisation .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus Ginkgo biloba-Blättern und anderen Pflanzenquellen. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Verfahren . Die Ausbeute und Reinheit von this compound können durch sorgfältige Kontrolle der Extraktionsbedingungen und Reinigungsprozesse optimiert werden.

Analyse Chemischer Reaktionen

Reaktionstypen: Ginkgetin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile oder Elektrophile unter sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Chinonen führen, während die Reduktion Alkohole oder Alkane erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ginkgetin ist unter den Biflavonoiden aufgrund seiner spezifischen Methoxygruppen und seiner breiten Palette biologischer Aktivitäten einzigartig . Ähnliche Verbindungen sind:

Amentoflavone: Die Stammverbindung von this compound, ohne die Methoxygruppen.

Bilobetin: Ein weiteres Biflavonoid, das in Ginkgo biloba mit unterschiedlichen Substitutionssmustern vorkommt.

Sciadopitysin: Ein Biflavonoid mit unterschiedlichen strukturellen Merkmalen und biologischen Aktivitäten.

This compound zeichnet sich durch seine potente Antikrebs- und Neuroprotektionswirkung aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFCFBUSLAEIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197416 | |

| Record name | Ginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-46-9 | |

| Record name | Ginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINKGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5EZW8269 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

350 °C | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

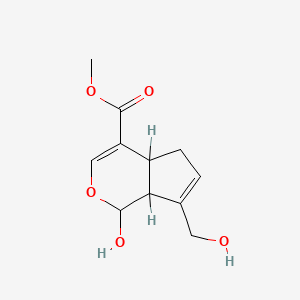

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)